

Strategies for reducing background contamination in chlordane analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlordane**
Cat. No.: **B041520**

[Get Quote](#)

Technical Support Center: Chlordane Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of background contamination in **chlordane** analysis.

Troubleshooting Guides

High background contamination in **chlordane** analysis can mask the presence of target analytes and lead to inaccurate quantification. This guide provides a systematic approach to identifying and eliminating common sources of contamination.

Issue: High Background Noise or Baseline Drift in Chromatograms

Possible Causes:

- Contaminated carrier gas or solvents.
- Column bleed from an old or improperly conditioned column.
- Contamination in the injector port or detector.
- Leaks in the gas lines or fittings.

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for high background noise.

Issue: Presence of Phthalate Peaks in Blanks and Samples

Phthalates are common plasticizers and ubiquitous laboratory contaminants that can interfere with **chlordan**e analysis, especially when using an electron capture detector (ECD).

Common Sources of Phthalate Contamination:

- Plastic labware (e.g., pipette tips, vials, tubing).
- Solvents stored in plastic containers.
- Gloves and parafilm.
- Laboratory air and dust.
- Septa and vial caps.

Mitigation Strategies:

- Use glassware for all sample preparation and storage.
- Rinse all glassware with a high-purity solvent before use.
- Use phthalate-free gloves.
- Purchase solvents in glass bottles.
- Run regular laboratory blanks to monitor for phthalate contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of **chlordan**e contamination in a laboratory setting?

A1: **Chlordane** contamination in a laboratory setting can originate from several sources.

Historically, **chlordan**e was used as a termiticide, and dust from older buildings or soil brought into the lab can be a source.[\[1\]](#) Other common sources include contaminated glassware, solvents, and reagents. It is crucial to use high-purity solvents and meticulously clean all glassware to avoid cross-contamination.[\[2\]](#)

Q2: I'm observing extraneous peaks in my method blanks. What should I do?

A2: Extraneous peaks in method blanks indicate contamination within your analytical system. The first step is to identify the source.

- Solvent and Reagent Blanks: Analyze each solvent and reagent individually to pinpoint the contaminated source.
- Glassware: Ensure all glassware is thoroughly cleaned. As a best practice, dedicate a set of glassware specifically for **chlordan**e analysis.
- GC System: Check for contamination in the injection port, column, and detector. Bake out the column and clean the injector liner.[\[3\]](#)

Q3: How can I effectively remove interfering compounds from my sample extracts?

A3: Sample cleanup is a critical step for removing matrix interferences. Several techniques are available, with the choice depending on the sample matrix and the nature of the interferences. Common methods include:

- Florisil® Cleanup (EPA Method 3620C): A magnesium silicate adsorbent effective at removing polar interferences.[\[4\]](#)
- Gel Permeation Chromatography (GPC) (EPA Method 3640A): A size-exclusion technique that separates large molecules like lipids and polymers from the smaller pesticide molecules.[\[5\]](#)
- Silica Gel Cleanup (EPA Method 3630): Useful for separating pesticides from other organic compounds.

- Sulfur Cleanup (EPA Method 3660): Necessary for samples with high sulfur content, which can interfere with ECD analysis.

Q4: What are acceptable recovery rates for **chlordan**e and its components?

A4: Acceptable recovery rates can vary depending on the regulatory method and the specific quality control requirements of your laboratory. Generally, for quality control samples, recoveries between 70% and 130% are considered acceptable. However, it is essential to establish in-house control limits based on your laboratory's performance.

Data Presentation

Table 1: Typical Percent Recoveries of **Chlordan**e Components using Florisil® Cleanup

Compound	Average Percent Recovery (%)
cis-Chlordan	95
trans-Chlordan	98
Heptachlor	92
Heptachlor Epoxide	94
cis-Nonachlor	96
trans-Nonachlor	97

Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparison of Common Cleanup Techniques for Pesticide Analysis

Cleanup Method	Principle	Advantages	Disadvantages	Typical Applicability
Florisil®	Adsorption	Good for polar interferences, relatively inexpensive.	Can have variable activity, may require activation.	Water, soil, and some food matrices.
GPC	Size Exclusion	Effective for removing lipids and high molecular weight compounds. Can be automated.	Higher initial instrument cost, slower for single samples.	Fatty tissues, complex environmental samples.
Silica Gel	Adsorption	Good for separating compounds based on polarity.	Can be less effective for very complex matrices.	General purpose cleanup.

Experimental Protocols

Protocol 1: Florisil® Column Cleanup (Based on EPA Method 3620C)

This protocol describes a general procedure for cleaning up sample extracts using a Florisil® column to remove polar interfering compounds.

Materials:

- Glass chromatographic column (20 mm ID)
- Florisil® (pesticide grade, activated)
- Anhydrous sodium sulfate (reagent grade, rinsed with hexane)
- Hexane, Diethyl ether, Acetone (pesticide grade)

- Sample extract in hexane

Procedure:

- Column Preparation:

- Add 10 g of activated Florisil® to the chromatographic column.
 - Gently tap the column to settle the adsorbent.
 - Add 1-2 cm of anhydrous sodium sulfate to the top of the Florisil®.

- Column Conditioning:

- Pre-elute the column with 60 mL of hexane. Discard the eluate.

- Sample Loading:

- Just as the hexane level reaches the top of the sodium sulfate, quantitatively transfer the sample extract (in 1-10 mL of hexane) onto the column.

- Elution:

- Fraction 1: Elute the column with 200 mL of 6% diethyl ether in hexane. This fraction will contain most of the nonpolar pesticides, including **chlordan**e components.

- Fraction 2: Elute the column with 200 mL of 15% diethyl ether in hexane.

- Fraction 3: Elute the column with 200 mL of 50% diethyl ether in hexane.

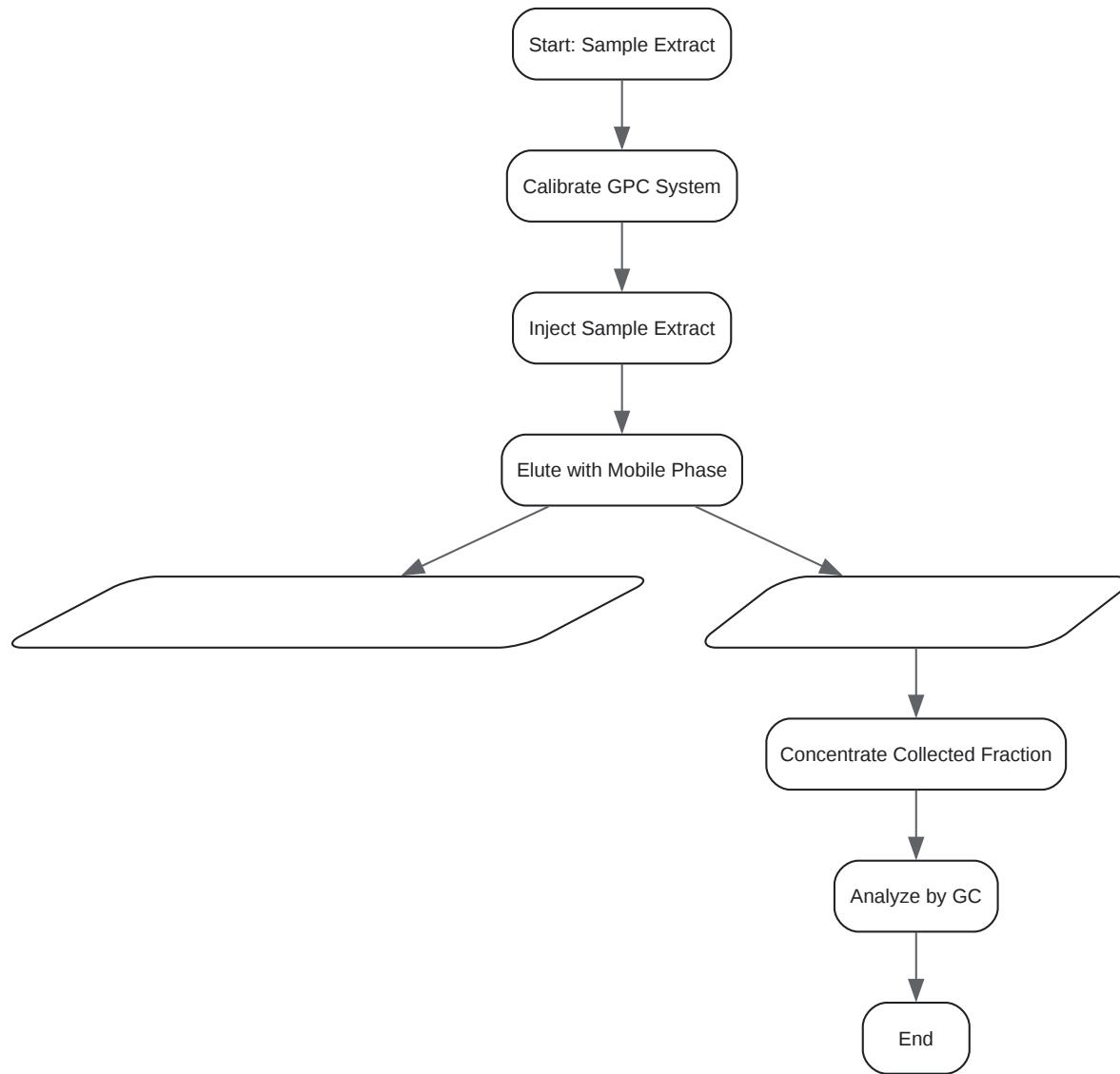
- Concentration:

- Concentrate the collected fractions to the desired volume for GC analysis using a rotary evaporator or a gentle stream of nitrogen.

Figure 2: Experimental workflow for Florisil® cleanup.

Protocol 2: Gel Permeation Chromatography (GPC) Cleanup (Based on EPA Method 3640A)

This protocol provides a general outline for using GPC to remove high molecular weight interferences from sample extracts.


Materials:

- GPC system with a suitable column (e.g., Envirosep-ABC)
- Mobile phase (e.g., dichloromethane or cyclohexane/ethyl acetate)
- Calibration standards (e.g., corn oil, bis(2-ethylhexyl)phthalate, methoxychlor, perylene, and sulfur)
- Sample extract

Procedure:

- System Calibration:
 - Calibrate the GPC system by injecting the calibration standard to determine the elution times of the high molecular weight interferences and the target analytes.
 - Establish the "dump" time (to discard the high molecular weight fraction) and the "collect" time (to collect the fraction containing the pesticides).
- Sample Injection:
 - Inject a known volume of the sample extract onto the GPC column.
- Fraction Collection:
 - Collect the fraction containing the **chlordan**e and other pesticides based on the predetermined collection window.
- Concentration:

- Concentrate the collected fraction to the appropriate volume for analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gcms.cz [gcms.cz]
- 2. Method 8081B: Organochlorine Pesticides Analysis by GC [restek.com]
- 3. response.epa.gov [response.epa.gov]
- 4. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Strategies for reducing background contamination in chlordane analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041520#strategies-for-reducing-background-contamination-in-chlordane-analysis\]](https://www.benchchem.com/product/b041520#strategies-for-reducing-background-contamination-in-chlordane-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com